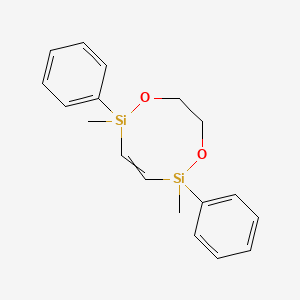
2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine is a unique organosilicon compound characterized by its distinctive structure, which includes two silicon atoms and a dioxadisilocine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine typically involves the reaction of phenyl-substituted silanes with appropriate reagents under controlled conditions. One common method involves the use of phenylsilane and dimethylsilane in the presence of a catalyst to facilitate the formation of the dioxadisilocine ring. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxane derivatives, while reduction can produce silane derivatives.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and materials.
Biology: The compound’s unique structure makes it a candidate for studying silicon-based biochemistry and potential biological applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique properties.
Mecanismo De Acción
The mechanism by which 2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine exerts its effects is primarily related to its ability to interact with other molecules through its silicon atoms. These interactions can influence various molecular pathways and processes, making it a versatile compound for different applications. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide: Known for its use in cell viability assays.
2,5-Diphenyl-1,3,4-oxadiazole: Used in organic electronics and as a scintillator.
Uniqueness
2,5-Dimethyl-2,5-diphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine stands out due to its dioxadisilocine ring structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring stability and specific reactivity patterns.
Propiedades
Número CAS |
920755-45-9 |
|---|---|
Fórmula molecular |
C18H22O2Si2 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
2,5-dimethyl-2,5-diphenyl-7,8-dihydro-1,6,2,5-dioxadisilocine |
InChI |
InChI=1S/C18H22O2Si2/c1-21(17-9-5-3-6-10-17)15-16-22(2,20-14-13-19-21)18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3 |
Clave InChI |
DHYTXESLMYTTBQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(C=C[Si](OCCO1)(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


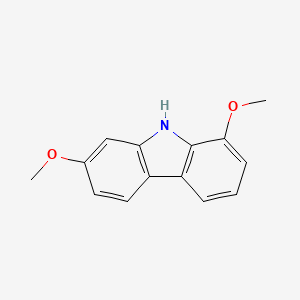

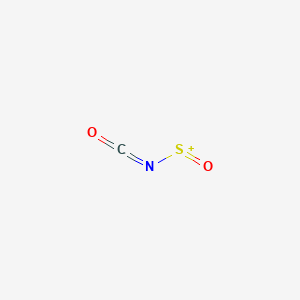

![2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol](/img/structure/B14198158.png)
![4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B14198166.png)
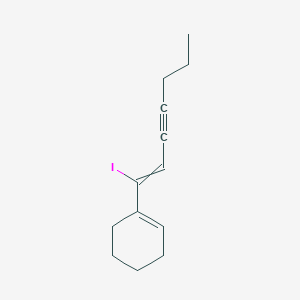
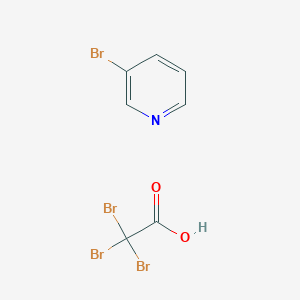
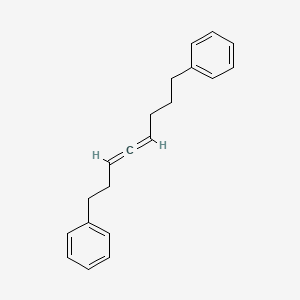
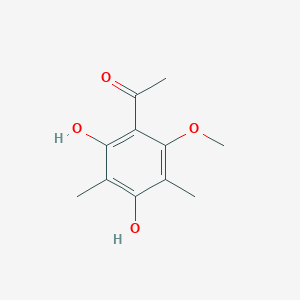
![4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14198211.png)
![2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol](/img/structure/B14198212.png)
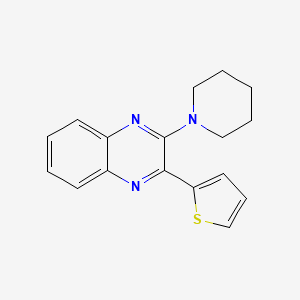
![3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14198226.png)
